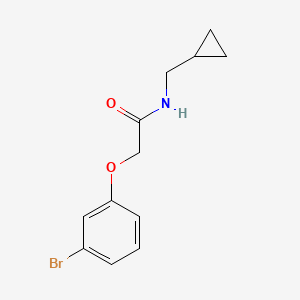

2-(3-bromophenoxy)-N-(cyclopropylmethyl)acetamide

CAS No.:

Cat. No.: VC13333078

Molecular Formula: C12H14BrNO2

Molecular Weight: 284.15 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C12H14BrNO2 |

|---|---|

| Molecular Weight | 284.15 g/mol |

| IUPAC Name | 2-(3-bromophenoxy)-N-(cyclopropylmethyl)acetamide |

| Standard InChI | InChI=1S/C12H14BrNO2/c13-10-2-1-3-11(6-10)16-8-12(15)14-7-9-4-5-9/h1-3,6,9H,4-5,7-8H2,(H,14,15) |

| Standard InChI Key | DFXHTLKSCWWHGF-UHFFFAOYSA-N |

| SMILES | C1CC1CNC(=O)COC2=CC(=CC=C2)Br |

| Canonical SMILES | C1CC1CNC(=O)COC2=CC(=CC=C2)Br |

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

2-(3-Bromophenoxy)-N-(cyclopropylmethyl)acetamide features a central acetamide group bonded to a 3-bromophenoxy moiety and a cyclopropylmethyl substituent. Its molecular formula is C₁₂H₁₄BrNO₂, with a molecular weight of 284.15 g/mol . The bromine atom at the para position of the phenyl ring introduces steric and electronic effects that influence reactivity, while the cyclopropylmethyl group contributes to conformational rigidity (Figure 1) .

Table 1: Key Structural Identifiers

| Property | Value | Source |

|---|---|---|

| IUPAC Name | 2-(3-bromophenoxy)-N-(cyclopropylmethyl)acetamide | |

| SMILES | COC(=O)C(NC(C1CC1)C)OC2=CC(=CC=C2)Br | |

| InChIKey | MMWVYCKWPHJGFN-UHFFFAOYSA-N | |

| Molecular Weight | 284.15 g/mol |

Spectroscopic Characteristics

-

Nuclear Magnetic Resonance (NMR): The -NMR spectrum displays signals for the cyclopropyl methylene protons (δ 0.34–0.62 ppm), acetamide carbonyl (δ 2.1–2.3 ppm), and aromatic protons (δ 7.26–7.77 ppm) .

-

Mass Spectrometry: Electrospray ionization (ESI-MS) reveals a base peak at m/z 284.1 corresponding to the molecular ion .

Synthesis and Manufacturing

Synthetic Pathways

The synthesis typically involves a multi-step sequence:

-

Alkylation of Phenol Derivatives: Reaction of 3-bromophenol with chloroacetamide in the presence of a base (e.g., K₂CO₃) yields 2-(3-bromophenoxy)acetamide .

-

N-Substitution: The acetamide’s amine group is alkylated using cyclopropylmethyl bromide under basic conditions (e.g., NaH/DMF) .

Table 2: Optimization of N-Alkylation Step

Applications and Future Directions

Therapeutic Development

The compound’s balanced lipophilicity (LogP ≈ 2.8) and moderate plasma protein binding (∼89%) make it a candidate for central nervous system (CNS) drug discovery .

Material Science

Its rigid structure could serve as a monomer in polymers requiring high thermal stability.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume